2-{3-[(5Z)-2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a structurally complex molecule featuring:
- Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, known to enhance solubility and modulate pharmacokinetic properties .
- Thiazole-oxoindole core: A (5Z)-4-oxo-4,5-dihydro-1,3-thiazole fused to a 2-oxoindole moiety, which is critical for π-π stacking interactions and binding to biological targets .
- Trifluoromethylphenyl acetamide: The electron-withdrawing trifluoromethyl (CF₃) group on the phenyl ring increases lipophilicity and metabolic stability compared to non-fluorinated analogs .
The synthesis of such hybrid structures often involves condensation reactions between thiazolidinone derivatives and substituted indoles under acidic conditions, as exemplified in related thiazole-oxoindole hybrids .
Properties
Molecular Formula |
C24H19F3N4O4S |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-[(3Z)-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)-2-oxoindol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H19F3N4O4S/c25-24(26,27)14-4-3-5-15(12-14)28-18(32)13-31-17-7-2-1-6-16(17)19(22(31)34)20-21(33)29-23(36-20)30-8-10-35-11-9-30/h1-7,12H,8-11,13H2,(H,28,32)/b20-19- |
InChI Key |
APRXEBBBQNLSHG-VXPUYCOJSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Impact of Substituents on Properties
Morpholine vs. Piperazine/Piperidine :
- Replacement of morpholine with piperazine (as in ) introduces additional nitrogen atoms, increasing basicity and altering solubility. Morpholine’s oxygen atom contributes to hydrogen-bonding capacity, enhancing target affinity .
Trifluoromethyl (CF₃) vs. Halogens (Cl, F) :
- The CF₃ group in the target compound improves membrane permeability compared to chloro (Cl) or fluoro (F) substituents in analogs like . However, steric bulk may reduce binding to certain targets .
Thiazole-Oxoindole vs. Thiazolo-Triazole Cores :
- The thiazole-oxoindole system in the target compound enables planar stacking with aromatic residues in enzymes, whereas thiazolo-triazole hybrids (e.g., ) exhibit broader-spectrum antimicrobial activity due to increased rigidity.
Pharmacological and Chemical Reactivity Insights
- Selectivity: Compared to simpler thiazolidinones (e.g., ), the indole-thiazole hybrid may offer enhanced selectivity for kinase targets over off-target proteins .
- Synthetic Complexity : The target compound’s multi-step synthesis (similar to ) contrasts with simpler acetamide derivatives (e.g., ), impacting scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
